
2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
Overview
Description
2-Imidazolidinone, 1,3-bis(hydroxymethyl)- is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Imidazolidinone, 1,3-bis(hydroxymethyl)-, also known as dimethylol ethylene urea (DMEU), is a compound with significant applications in various industries, including textiles, adhesives, and personal care products. Its biological activity has been the subject of numerous studies, particularly concerning its safety profile and potential health effects.
- Chemical Formula : CHNO
- Molecular Weight : 146.14 g/mol
- CAS Number : 136-84-5
- Structural Formula :
2-Imidazolidinone, 1,3-bis(hydroxymethyl)- exhibits its biological effects primarily through its interaction with biological macromolecules. It is known to undergo hydrolysis and can form cross-links with proteins, which may influence cellular functions.
Biological Activity Overview
The biological activity of DMEU can be categorized into several key areas:
- Toxicity : Studies indicate that DMEU has low acute toxicity. The oral LD50 values in rats and mice are reported to be above 10,000 mg/kg, suggesting a high safety margin for exposure . Chronic exposure studies have shown no significant adverse effects at doses up to 6000 mg/(kg·d) .
- Genotoxicity : In vitro studies using bacterial strains (S. typhimurium) have yielded mixed results regarding genotoxicity. While some tests indicated weak positive results with metabolic activation, others were negative . In vivo assays in Drosophila showed variability in results depending on the test conditions .
- Carcinogenicity : Current evaluations have not found sufficient evidence to classify DMEU as a carcinogen. Long-term studies have not demonstrated any tumorigenic potential .
Case Study 1: Acute Toxicity Assessment
A study assessing the acute toxicity of DMEU involved administering various doses to rats and observing for symptoms of toxicity. Results indicated that at high doses (up to 10,000 mg/kg), no significant toxic effects were observed apart from mild respiratory distress in some cases .
Case Study 2: Genotoxicity Evaluation
In a comprehensive genotoxicity evaluation using the Ames test and other assays, DMEU was tested across multiple strains of bacteria. The findings suggested that while there was some indication of mutagenic potential under specific conditions, the overall consensus from multiple studies was that DMEU poses a low risk for genetic damage .
Comparative Analysis with Similar Compounds
A comparative analysis of DMEU with other hydroxymethylated imidazolidinones reveals similarities in their biochemical pathways but differences in toxicity profiles:
Compound Name | CAS Number | Toxicity Level | Genotoxicity |
---|---|---|---|
DMEU | 136-84-5 | Low | Mixed |
4,5-Dihydroxy-1,3-bis(hydroxymethyl)-imidazolidin-2-one | 1854-26-8 | Low | Negative |
N,N'-dimethylol urea | 100-51-6 | Moderate | Negative |
Pharmacokinetics
DMEU is absorbed through oral administration, with studies indicating varying absorption rates based on dosage. Urinary excretion studies revealed that the absorption increased with higher doses; for instance, approximately 38% absorption was noted at a dose of 2000 mg/kg .
Scientific Research Applications
Solvent Properties
One of the primary applications of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- is as an aprotic polar solvent . It exhibits excellent solubility for high polymers such as polyamides and polyvinyl chloride, and can dissolve various inorganic compounds efficiently . This property makes it suitable for use in the following areas:
- Polymer Chemistry : Used as a solvent in the synthesis and processing of polymers.
- Organic Reactions : Facilitates diverse organic reactions due to its ability to dissolve a wide range of reactants.
Intermediate for Pharmaceuticals
The compound is recognized as an important intermediate in the synthesis of pharmaceuticals and agricultural chemicals. It plays a role in producing other biologically active compounds by acting as a building block in complex organic syntheses .
Cosmetic and Personal Care Products
2-Imidazolidinone, 1,3-bis(hydroxymethyl)- is utilized in various cosmetic formulations due to its antimicrobial properties. It is often included as a preservative in products such as:
- Hair Care Products
- Skin Care Formulations
- Cleaning Products : Used to enhance the stability and longevity of formulations .
Industrial Applications
The compound has been evaluated for its use in several industrial applications including:
- Adhesives : Enhances adhesion properties and stability.
- Construction Products : Used in resins for particle board manufacture.
- Textile and Leather Finishing Agents : Improves the durability and finish of textiles .
Case Study: Use in Adhesives
A study highlighted the effectiveness of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- as a component in adhesive formulations. The compound was shown to improve adhesion strength significantly when used alongside traditional adhesive agents.
Pharmacokinetics Research
Recent research utilizing liquid chromatography has demonstrated methods for analyzing the pharmacokinetics of compounds containing 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-. This method allows for the precise separation and identification of impurities, which is crucial for ensuring the safety and efficacy of pharmaceutical products .
Data Table: Applications Summary
Application Area | Specific Uses | Notes |
---|---|---|
Solvent Properties | Polymer chemistry, organic reactions | Excellent solubility for high polymers |
Pharmaceuticals | Intermediate for drug synthesis | Important building block for biologically active compounds |
Cosmetics | Preservative in hair care and skin care products | Antimicrobial properties enhance product stability |
Industrial Applications | Adhesives, construction products | Improves adhesion strength; used in resin formulations |
Textile Industry | Finishing agents | Enhances durability and finish |
Properties
IUPAC Name |
1,3-bis(hydroxymethyl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJOGYWFVNTSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059666 | |
Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-84-5 | |
Record name | Dimethylolethyleneurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(hydroxymethyl)-2-imidazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamol TsEM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(hydroxymethyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV678N9PLY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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